![molecular formula C12H7F2NO2 B6413996 4-(2,4-Difluorophenyl)nicotinic acid CAS No. 141764-22-9](/img/structure/B6413996.png)
4-(2,4-Difluorophenyl)nicotinic acid
Overview
Description
4-(2,4-Difluorophenyl)nicotinic acid is an organic compound characterized by the presence of a nicotinic acid core substituted with a 2,4-difluorophenyl group. This compound is notable for its structural features, which include both a pyridine ring and a difluorophenyl moiety. It is soluble in organic solvents but has limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Difluorophenyl)nicotinic acid typically involves the reaction of 2,4-difluorobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Difluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1.1. Anticancer Activity
Recent studies have demonstrated that derivatives of nicotinic acid, including 4-(2,4-Difluorophenyl)nicotinic acid, exhibit potential anticancer properties. Research indicates that compounds with a difluorophenyl group can enhance the effectiveness of certain chemotherapeutic agents by modulating metabolic pathways in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various nicotinic acid derivatives that showed promising results against breast cancer cell lines .
1.2. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with nicotinic acetylcholine receptors suggests a role in enhancing cognitive function and reducing neuroinflammation. A notable case study involved the evaluation of this compound's efficacy in animal models, which demonstrated improved memory retention and reduced neurodegeneration markers .
Agricultural Applications
2.1. Herbicide Development
This compound is a key intermediate in the synthesis of diflufenican, a herbicide used widely for weed control in crops such as soybeans and corn. Diflufenican operates by inhibiting carotenoid biosynthesis in plants, leading to photobleaching and eventual plant death. The compound has been shown to effectively suppress a variety of weed species while being safe for crops when applied at recommended rates .
Table 1: Efficacy of Diflufenican Against Targeted Weeds
Weed Species | Application Rate (g/ha) | Control Efficacy (%) |
---|---|---|
Wild Radish | 50-100 | 85 |
Turnip Weed | 50-100 | 90 |
Capeweed | 50-100 | 80 |
Prickly Lettuce | 50-100 | 75 |
Material Sciences
3.1. Organic Electronics
The unique electronic properties of fluorinated compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been investigated to enhance charge transport properties and stability under operational conditions .
3.2. Synthesis of Functional Materials
Additionally, this compound serves as a building block for synthesizing functional materials with specific properties tailored for applications in sensors and catalysis. Its ability to form coordination complexes with metal ions opens avenues for developing novel catalysts for organic transformations .
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Diflufenican: A herbicide with a similar difluorophenyl group but different functional groups and applications.
4-Trifluoromethyl nicotinic acid: Another nicotinic acid derivative with a trifluoromethyl group instead of difluorophenyl.
Uniqueness: 4-(2,4-Difluorophenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity compared to other nicotinic acid derivatives.
Biological Activity
4-(2,4-Difluorophenyl)nicotinic acid, a derivative of nicotinic acid (vitamin B3), has garnered attention for its diverse biological activities. This compound is characterized by the presence of a difluorophenyl group, which enhances its pharmacological properties. Research has indicated that it may exhibit various mechanisms of action, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
- Molecular Formula: C12H8F2N2O2
- Molar Mass: 123.1094 g/mol
- CAS Number: 141764-22-9
The biological activity of this compound can be attributed to several mechanisms:
- Vasorelaxation: The compound has been shown to induce vasorelaxation in vascular smooth muscle cells. This effect is mediated through the release of nitric oxide (NO), which relaxes blood vessels and improves blood flow .
- Antioxidant Activity: It exhibits significant antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage associated with various diseases .
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like hyperlipidemia and diabetes .
1. Antioxidant Properties
Research indicates that this compound demonstrates strong antioxidant capabilities. For example, studies using DPPH and superoxide dismutase assays have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage .
2. Vasorelaxation Effects
In studies involving rat thoracic aorta, the compound was found to induce vasorelaxation in a dose-dependent manner. Its effectiveness was compared to acetylcholine-induced vasorelaxation, highlighting its potential use in treating cardiovascular conditions .
3. Anti-inflammatory Effects
The compound has been investigated for its ability to modulate inflammatory pathways. It appears to inhibit the expression of pro-inflammatory cytokines, which may contribute to its therapeutic effects in chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Vasorelaxation: A study published in 2010 demonstrated that analogs of nicotinic acid, including this compound, exhibited significant vasorelaxation effects mediated by NO release. The study highlighted the potential for developing these compounds as therapeutic agents for hypertension .
- Antioxidant Activity Research: Another study focused on the antioxidant properties of this compound, showing that it could lower oxidative stress markers in cellular models. This suggests its potential role in neuroprotective strategies against diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
A comparison with other nicotinic acid derivatives reveals unique aspects of this compound:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Nicotinic Acid | Lipid lowering, vasodilation | Effective for cholesterol management |
6-Amino-3-(2,4-difluorophenyl)picolinic acid | Enzyme inhibition | Potential anti-cancer and antiviral effects |
This compound | Antioxidant, vasorelaxation | Promising for cardiovascular health |
Properties
IUPAC Name |
4-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-7-1-2-9(11(14)5-7)8-3-4-15-6-10(8)12(16)17/h1-6H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMMLDUOLWQYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692507 | |
Record name | 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-22-9 | |
Record name | 4-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141764-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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